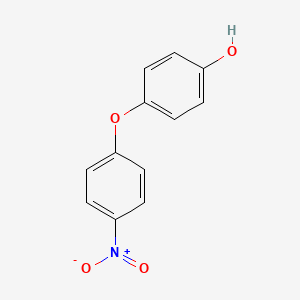

4-(4-Nitrophenoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCDSAOUQRQDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177005 | |

| Record name | 4-(4-Nitrophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22479-78-3 | |

| Record name | 4-(4-Nitrophenoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22479-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrophenoxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022479783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Nitrophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Nitrophenoxy)phenol

This guide provides a comprehensive technical overview of 4-(4-Nitrophenoxy)phenol (CAS No. 22479-78-3), a pivotal intermediate in the synthesis of advanced polymers, pharmaceuticals, and specialty chemicals. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, analytical methodologies, and safety protocols associated with this compound. Where direct experimental data is not publicly available, we leverage established chemical principles and comparative data from analogous structures to provide scientifically grounded insights.

Introduction and Molecular Overview

This compound is a diaryl ether characterized by a phenol ring linked to a 4-nitrophenyl group via an ether bond. The presence of three key functional moieties—the phenolic hydroxyl group, the electron-withdrawing nitro group, and the ether linkage—imparts a unique combination of reactivity and physical properties. This structure makes it a valuable building block, particularly in reactions involving nucleophilic substitution at the phenol position or modifications of the nitro group. Its enhanced reactivity, driven by the nitro group, makes it a preferred intermediate in the synthesis of high-performance materials and complex pharmaceutical molecules.[1]

Core Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application, dictating choices in reaction conditions, purification methods, and formulation. The known properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 22479-78-3 | [1][2][3] |

| Molecular Formula | C₁₂H₉NO₄ | [1][2][3] |

| Molecular Weight | 231.21 g/mol | [1] |

| Appearance | Yellow amorphous powder | [1] |

| Melting Point | 171 - 173 °C | [1] |

| Purity | ≥ 99% (as determined by HPLC) | [1] |

| Storage | Store at 0-8°C | [1] |

Solubility Profile (Predicted)

-

Aqueous Solubility : Expected to be low. The large, hydrophobic surface area of the two phenyl rings will limit its solubility in water. For comparison, the related but smaller compound, 4-nitrophenol, has a water solubility of 16 g/L at 25°C.[4] The addition of a second large phenoxy group in this compound would significantly decrease this value.

-

Organic Solvents : It is predicted to have good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and ethyl acetate, where dipole-dipole interactions can occur. It will likely be moderately soluble in alcohols like ethanol and methanol. For the related compound 4-(4-Nitrophenylazo)phenol, good solubility in such polar organic solvents is noted.[5]

Acidity and pKa (Theoretical Insight)

The acidity of the phenolic proton is a critical parameter for predicting its reactivity in base-catalyzed reactions. The experimental pKa of this compound is not documented in major databases. However, we can estimate its acidity by comparing it to related structures.

-

Phenol (pKa ≈ 10.0) : The baseline acidity of a phenolic hydroxyl group.

-

4-Nitrophenol (pKa ≈ 7.15) : The potent electron-withdrawing nitro group in the para position significantly stabilizes the corresponding phenoxide anion through resonance, thereby increasing the acidity (lowering the pKa) compared to phenol.[4][6]

For this compound, the 4-phenoxyphenol moiety's electronic effect on the nitro-substituted ring is more complex. The ether oxygen can donate electron density to the ring via resonance but also withdraws electron density inductively. The overall effect of the phenoxy group is generally considered to be weakly electron-donating. This would make the nitro group's electron-withdrawing effect slightly less pronounced compared to 4-nitrophenol. Consequently, the pKa of this compound is predicted to be slightly higher (less acidic) than that of 4-nitrophenol, likely falling in the range of 7.2 to 8.0 .

Spectroscopic Characterization (Theoretical Profile)

Spectroscopic analysis is essential for structure elucidation and purity confirmation. In the absence of published spectra for this compound, the following characteristics are predicted based on its functional groups.

-

UV-Visible Spectroscopy : The molecule contains two primary chromophores: the phenol ring and the nitrophenyl ring. The presence of the nitro group conjugated with the phenyl ring is expected to produce a strong absorption band. For comparison, 4-nitrophenol exhibits an absorption maximum (λmax) around 317 nm, which shifts to ~400 nm upon deprotonation to the yellow-colored phenolate ion in basic conditions.[7][8][9] A similar absorption profile is anticipated for this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic peaks for its functional groups.

-

O-H Stretch : A broad band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H Aromatic Stretch : Peaks just above 3000 cm⁻¹.

-

N-O Asymmetric & Symmetric Stretch : Two strong, sharp bands around 1520 cm⁻¹ and 1345 cm⁻¹, respectively, which are characteristic of the nitro group.[10]

-

C-O-C Ether Stretch : A distinct band in the 1250-1180 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum should display signals in the aromatic region (~6.8-8.2 ppm). The protons on the nitrophenyl ring will be further downfield due to the deshielding effect of the nitro group. The protons on the phenol ring will be further upfield. The distinct electronic environments should result in four sets of doublet signals, each integrating to 2H. A broad singlet for the phenolic -OH proton would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR : The spectrum should show 12 distinct signals for the aromatic carbons, as the molecule is asymmetric. Carbons attached to the electron-withdrawing nitro group and the oxygen atoms will be shifted downfield.

-

Synthesis and Analytical Protocols

As a synthetic intermediate, understanding its preparation and methods for quality control is paramount for researchers.

Proposed Synthesis Workflow: Williamson Ether Synthesis

A common and logical route to synthesize this compound is via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. This involves the reaction of hydroquinone (or its monopotassium salt) with 4-fluoronitrobenzene or 4-chloronitrobenzene in the presence of a base.

Reaction: Hydroquinone + 4-Fluoronitrobenzene --(Base, Solvent, Heat)--> this compound

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroquinone (1.1 equivalents) in a polar aprotic solvent such as DMF or DMSO.

-

Base Addition : Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the flask. Stir the mixture to form the potassium phenoxide salt in situ.

-

Substrate Addition : Add 4-fluoronitrobenzene (1.0 equivalent) to the reaction mixture. The use of a fluoro-substituted nitrobenzene is preferred due to the higher reactivity of the C-F bond in nucleophilic aromatic substitution.

-

Reaction Condition : Heat the mixture to 80-100°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with dilute HCl to a pH of ~2-3 to protonate the phenoxide and precipitate the product.

-

Isolation and Purification : Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final yellow powder.

Caption: Proposed workflow for the synthesis of this compound.

Analytical Workflow: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound, as noted by suppliers.[1] A reversed-phase method is typically employed.

Protocol: HPLC Purity Analysis

-

Standard & Sample Preparation : Prepare a stock solution of this compound standard at 1 mg/mL in acetonitrile. Prepare the sample to be analyzed at the same concentration.

-

Instrumentation : Use an HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

-

Chromatographic Conditions :

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A linear gradient from 30% B to 90% B over 15 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : Monitor at the λmax of the compound (e.g., 317 nm).

-

Injection Volume : 10 µL.

-

-

Data Analysis : Run the standard to determine the retention time. Run the sample and integrate the peak areas. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Caption: Experimental workflow for HPLC purity analysis.

Applications in Research and Development

This compound is a versatile precursor with broad applications:

-

Pharmaceutical Development : It serves as a key intermediate in synthesizing more complex molecules with potential biological activity.[1]

-

Polymer Chemistry : It is incorporated into specialty polymers to enhance properties such as thermal stability and mechanical strength, making them suitable for high-performance applications.[1]

-

Material Science : The compound is used in coatings and adhesives to improve resistance to UV degradation and chemical exposure, thereby extending product lifespan.[1]

-

Agrochemicals and Dyes : It acts as a foundational building block in the development of novel dyes and agrochemicals.[1]

Safety and Handling

Based on the Safety Data Sheet, this compound requires careful handling.[11]

-

Hazards :

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

First Aid :

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact : Immediately flush skin with running water for at least 15 minutes.

-

Eye Contact : Immediately flush eyes with running water for at least 15 minutes.

-

-

Storage : Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[11]

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

-

Wikipedia. 4-Nitrophenol. Available from: [Link]

-

PubChem. 4-Nitrophenol. Available from: [Link]

-

University of Chemistry and Technology, Prague. Preparation of 4-nitrophenol. Available from: [Link]

-

ResearchGate. (A) UV-vis spectra for 4-nitrophenol (blue line) and 4-nitrophenoxide.... Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Available from: [Link]

-

ResearchGate. (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate.... Available from: [Link]

-

ResearchGate. a UV-visible spectrum of 4-nitrophenol, 4-nitrophenolate ion and 4-amino phenol. Available from: [Link]

-

chemeurope.com. 4-Nitrophenol. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information for.... Available from: [Link]

-

Techno PharmChem. 4 – Nitro phenol Indicator MATERIAL SAFETY DATA SHEET. Available from: [Link]

-

MDPI. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Available from: [Link]

-

SpectraBase. 4-Nitrophenol - Optional[FTIR] - Spectrum. Available from: [Link]

-

NIST. Phenol, 4-nitro-. Available from: [Link]

- Google Patents. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available from: [Link]

-

ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Available from: [Link]

-

Dergipark. Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Available from: [Link]

-

Lund University. Homework 3 – 2017/04/11 1) 4-nitrophenol (1) has a pKa of 7.15, while 3-nitrophenol (2) is slightly less acidic with a pKa of. Available from: [Link]

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Available from: [Link]

-

ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... Available from: [Link]

-

NIST. Phenol, 4-nitro-. Available from: [Link]

-

SpectraBase. 4-Nitrophenol. Available from: [Link]

-

SpectraBase. 4'-(p-Nitrophenoxy)acetophenone - Optional[FTIR] - Spectrum. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. borbasgroup.com [borbasgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aksci.com [aksci.com]

An In-Depth Technical Guide to the Synthesis of 4-(4-Nitrophenoxy)phenol via Ullmann Condensation

Abstract

The diaryl ether linkage is a critical structural motif in a multitude of biologically active molecules and advanced materials. Among these, 4-(4-nitrophenoxy)phenol stands as a significant synthetic intermediate. This technical guide provides a comprehensive exploration of the Ullmann condensation as a robust and versatile method for the synthesis of this compound. Moving beyond a simple procedural outline, this document delves into the mechanistic underpinnings of the reaction, offers field-proven insights into experimental design and optimization, and presents a systematic approach to troubleshooting common challenges. Detailed, step-by-step protocols, data presentation in structured formats, and visual representations of the reaction mechanism and workflow are included to equip researchers, scientists, and drug development professionals with the knowledge to successfully implement and adapt this important transformation.

Introduction: The Significance of the Diaryl Ether Moiety

Diaryl ethers are a prominent class of organic compounds found in numerous natural products, pharmaceuticals, and polymers.[1] The C-O-C linkage imparts a unique combination of flexibility and stability, influencing the overall conformation and physicochemical properties of the molecule. This compound, in particular, serves as a valuable building block in organic synthesis, with its nitro group amenable to further functionalization, such as reduction to an amine, which opens avenues for the creation of a diverse array of more complex molecules.[2][3][4]

The synthesis of diaryl ethers, however, is not without its challenges. While methods like nucleophilic aromatic substitution are viable, they often require harsh reaction conditions and are limited by the electronic nature of the aromatic rings.[5] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has emerged as a powerful and more general alternative for the formation of diaryl ether bonds.[6][7]

The Ullmann Condensation: A Mechanistic Overview

First reported by Fritz Ullmann in 1905, the Ullmann condensation involves the copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[6] While traditionally requiring high temperatures and stoichiometric amounts of copper, modern advancements have introduced milder reaction conditions through the use of ligands and more effective catalyst systems.[1][8][9]

The precise mechanism of the Ullmann condensation for diaryl ether synthesis is a subject of ongoing research, but a generally accepted catalytic cycle involves the following key steps:

-

Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base, followed by coordination to a copper(I) species to form a copper(I) phenoxide.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a transient copper(III) intermediate.

-

Reductive Elimination: The diaryl ether product is formed through reductive elimination from the copper(III) complex, regenerating the active copper(I) catalyst.

Visualizing the Catalytic Cycle

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via an Ullmann condensation.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 1-Chloro-4-nitrobenzene | Reagent | Major Chemical Supplier | --- |

| Hydroquinone | Reagent | Major Chemical Supplier | --- |

| Copper(I) iodide (CuI) | 99.99% | Major Chemical Supplier | Store under inert atmosphere. |

| Potassium Carbonate (K2CO3) | Anhydrous | Major Chemical Supplier | Finely powder and dry before use. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Major Chemical Supplier | Use a dry, nitrogen-flushed solvent. |

| Toluene | ACS Grade | Major Chemical Supplier | For extraction. |

| Ethyl Acetate | ACS Grade | Major Chemical Supplier | For extraction and chromatography. |

| Hexanes | ACS Grade | Major Chemical Supplier | For chromatography. |

| Sodium Hydroxide (NaOH) | Reagent | Major Chemical Supplier | For workup. |

| Hydrochloric Acid (HCl) | Reagent | Major Chemical Supplier | For workup. |

| Magnesium Sulfate (MgSO4) | Anhydrous | Major Chemical Supplier | For drying. |

| Celite® | --- | Major Chemical Supplier | For filtration. |

Step-by-Step Procedure

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-chloro-4-nitrobenzene (1.0 eq), hydroquinone (1.2 eq), copper(I) iodide (0.1 eq), and finely powdered, anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Under a positive pressure of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 1-chloro-4-nitrobenzene.

-

Reaction Execution: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with toluene and filter through a pad of Celite® to remove insoluble inorganic salts. Wash the filter cake with additional toluene.

-

Transfer the combined filtrate to a separatory funnel and wash with 1 M NaOH solution (3x) to remove unreacted hydroquinone.

-

Wash the organic layer with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure this compound.

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Optimizing Reaction Parameters

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the effect of key parameters.

| Parameter | Variation | Effect on Yield | Effect on Purity | Notes |

| Catalyst | CuI, Cu₂O, Cu | CuI generally provides higher yields. | Minimal difference observed. | The choice of copper source can influence reaction kinetics.[1] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ can lead to higher yields but is more expensive. | Stronger bases may lead to side reactions.[10] | Anhydrous conditions are crucial, as water can deactivate carbonate bases.[10] |

| Solvent | DMF, DMSO, Toluene | Polar aprotic solvents like DMF and DMSO are generally preferred.[5] | Solvent choice can affect solubility and reaction temperature. | Non-polar solvents like toluene can also be effective, particularly with certain catalyst systems.[5] |

| Temperature | 100-150 °C | Higher temperatures generally increase the reaction rate. | Excessive heat can lead to decomposition and side products. | The optimal temperature should be determined empirically. |

| Ligand | None, N,N-dimethylglycine, Phenanthroline | The addition of a ligand can significantly accelerate the reaction and allow for lower temperatures.[8][11] | Ligands can improve selectivity and reduce side reactions. | A wide variety of ligands have been screened for Ullmann diaryl ether synthesis.[8][12] |

Troubleshooting and Field-Proven Insights

Even with a well-defined protocol, challenges can arise during the synthesis. This section addresses common issues and provides practical solutions.

Common Problems and Solutions

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | - Inactive catalyst- Wet reagents or solvent- Insufficient temperature | - Use a fresh, high-purity copper source.- Ensure all reagents and solvents are rigorously dried.[10]- Gradually increase the reaction temperature, monitoring for product formation and decomposition. |

| Formation of Side Products | - Reductive dehalogenation of the aryl halide- Homocoupling of the aryl halide- Over-reaction to form bis-arylated hydroquinone | - Optimize the ligand and base combination.[10]- Use a less reactive copper source or lower the catalyst loading.- Use a slight excess of hydroquinone and carefully monitor the reaction progress. |

| Difficult Purification | - Incomplete removal of hydroquinone- Co-elution of product with impurities | - Ensure thorough washing with aqueous base during workup.- Optimize the chromatography solvent system or consider recrystallization. |

Troubleshooting Workflow

Caption: A decision-making flowchart for troubleshooting the Ullmann synthesis.

Conclusion

The Ullmann condensation remains a cornerstone of modern organic synthesis for the construction of diaryl ethers. This in-depth technical guide has provided a comprehensive framework for the successful synthesis of this compound, moving beyond a mere recitation of steps to offer a deeper understanding of the reaction's nuances. By integrating mechanistic insights, detailed experimental protocols, and a systematic approach to troubleshooting, researchers and professionals in the field of drug development are better equipped to harness the power of this important transformation for their synthetic endeavors.

References

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]

-

Ullmann Condensation. SynArchive. [Link]

-

A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PubMed Central. [Link]

-

Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Semantic Scholar. [Link]

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKAT USA. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]

-

Ullmann reaction. Wikipedia. [Link]

-

Ullmann Reaction. BYJU'S. [Link]

-

Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH. [Link]

-

4-Nitrophenol. Wikipedia. [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]

-

The Ullmann Ether Condensation. ResearchGate. [Link]

- Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.

-

In situ generated copper nanoparticle catalyzed reduction of 4-nitrophenol. RSC Publishing. [Link]

-

In situ generated copper nanoparticle catalyzed reduction of 4-nitrophenol. ResearchGate. [Link]

-

Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Research at TUS. [Link]

-

Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. Longdom Publishing. [Link]

-

Catalytic Reduction of 4-nitrophenol Using Environmentally Synthesized CuO Nanoparticles. Nanochemistry Research. [Link]

-

Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by. Semantic Scholar. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 3. In situ generated copper nanoparticle catalyzed reduction of 4-nitrophenol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. synarchive.com [synarchive.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]

- 12. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Nitrophenoxy)phenol (CAS Number: 22479-78-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, safety data, and handling procedures for 4-(4-Nitrophenoxy)phenol, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document synthesizes critical information from authoritative sources to ensure accuracy and relevance for professionals in research and development.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-Nitrophenyl phenyl ether, is a key organic compound. The presence of a nitro group enhances its reactivity, making it a valuable intermediate in a variety of synthetic pathways.[1]

Molecular Structure

The molecular structure of this compound consists of two phenyl rings linked by an ether bond, with a nitro group and a hydroxyl group at the para positions of the respective rings.

Caption: Molecular Structure of this compound

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 22479-78-3 | [1][2] |

| Molecular Formula | C₁₂H₉NO₄ | [1][2] |

| Molecular Weight | 231.21 g/mol | [1][2] |

| Appearance | Yellow amorphous powder | [1] |

| Melting Point | 171 - 173 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Applications

Synthetic Pathways

This compound is a key intermediate in various organic syntheses. One common synthetic route involves the reaction of hydroquinone with 1-chloro-4-nitrobenzene in the presence of a base.

Caption: Generalized Synthesis Workflow for this compound

Key Applications

The unique chemical structure of this compound makes it a valuable building block in several areas of research and development:

-

Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds, enabling the creation of complex molecules with potential therapeutic activities.[1]

-

Polymer Chemistry: This compound is utilized in the formulation of specialty polymers, where it can enhance thermal stability and mechanical properties, leading to high-performance materials.[1]

-

Advanced Materials: Its reactivity allows for its use in the synthesis of dyes, agrochemicals, and as a component in coatings and adhesives.[1]

-

Analytical Chemistry: It can act as a reagent in certain analytical methods for the detection and quantification of other substances.

Safety and Handling

A thorough understanding of the safety profile of this compound is crucial for its safe handling in a laboratory or industrial setting.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Data sourced from Safety Data Sheets.

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Use only outdoors or in a well-ventilated area.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical advice if irritation develops.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store at 0-8°C.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Experimental Protocols

Protocol for a Typical Nucleophilic Aromatic Substitution Reaction

This is a generalized protocol and should be adapted and optimized for specific experimental conditions.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq) and potassium carbonate (2.0 eq) to anhydrous dimethylformamide (DMF).

-

Addition of Reagent: While stirring, add a solution of 1-chloro-4-nitrobenzene (1.0 eq) in DMF dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-100°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion

This compound (CAS 22479-78-3) is a valuable and versatile chemical intermediate with a well-defined chemical profile. Its utility in the synthesis of pharmaceuticals and advanced materials underscores its importance in modern chemical research and development. Adherence to proper safety protocols and handling procedures is essential to mitigate the potential hazards associated with this compound. This guide provides a foundational understanding to support its safe and effective use in a professional scientific setting.

References

-

J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]

Sources

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 4-(4-Nitrophenoxy)phenol

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 4-(4-nitrophenoxy)phenol, a molecule of significant interest in pharmaceutical and materials science. While serving as a vital intermediate in organic synthesis, its solid-state properties, dictated by its crystal structure, are paramount for its application. This document is structured to guide researchers, scientists, and drug development professionals through the entire workflow, from synthesis and crystallization to data analysis and interpretation. By elucidating the causality behind experimental choices and grounding the methodology in established crystallographic principles, this guide aims to be a self-validating resource for the structural characterization of this and similar molecular compounds.

Introduction: The Significance of Crystalline Architecture

This compound (Figure 1) is a versatile organic compound that serves as a crucial building block in the synthesis of a variety of materials, including pharmaceuticals and specialty polymers.[1] Its molecular structure, featuring a nitro group and a phenolic hydroxyl group, imparts a unique combination of reactivity and potential for intermolecular interactions. The therapeutic efficacy, stability, and bioavailability of a pharmaceutical compound are intrinsically linked to its solid-state form. Therefore, a thorough understanding of the three-dimensional arrangement of molecules in the crystalline lattice is not merely an academic exercise but a fundamental requirement for rational drug design and materials engineering.

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[2] This guide will detail the hypothetical yet scientifically rigorous process of analyzing the crystal structure of this compound, providing insights into its molecular geometry, intermolecular interactions, and crystal packing.

From Synthesis to Single Crystal: The Preparatory Phase

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction. A plausible synthetic route is the Williamson ether synthesis, where 4-nitrophenol is reacted with a suitable phenoxide precursor. Another approach involves the diazotization of 4-phenoxyaniline followed by hydrolysis. For the purpose of this guide, we will consider a synthesis based on the reaction of 4-chloronitrobenzene with hydroquinone in the presence of a base.

Experimental Protocol: Synthesis

-

To a solution of hydroquinone (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a strong base like potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 4-chloronitrobenzene (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Crystallization: The Art of Molecular Ordering

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in all dimensions), possess a well-defined shape, and be free from defects.[3] Slow evaporation is a widely used and effective technique for the crystallization of small organic molecules.[4]

Experimental Protocol: Crystallization by Slow Evaporation

-

Prepare a saturated solution of purified this compound in a suitable solvent or solvent mixture at room temperature or slightly elevated temperature. The choice of solvent is critical and can be determined by screening a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene).

-

Filter the solution through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap that has been pierced with a needle or with parafilm with small perforations to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vial periodically for the formation of single crystals.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the process of determining its atomic structure can begin. The workflow for single-crystal X-ray diffraction analysis is a multi-step process, as illustrated in the diagram below.

Data Collection

A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffracted X-rays are recorded on a detector.[3] A full sphere of data is collected by rotating the crystal through a series of angles.[5]

Data Processing and Structure Solution

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection. The space group provides information about the symmetry of the crystal lattice. The "phase problem," a central challenge in crystallography, is then solved using computational methods such as direct methods to generate an initial electron density map.[3]

Structure Refinement

The initial atomic model derived from the electron density map is refined using a least-squares algorithm.[6] This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate crystal structure.

Deciphering the Crystal Structure of this compound

While a specific crystal structure for this compound is not publicly available at the time of writing, we can predict its key structural features based on the analysis of similar compounds.

Molecular Geometry

The refined structure would provide precise bond lengths, bond angles, and torsion angles. The molecule is expected to be non-planar, with a significant twist around the ether linkage. The geometry of the nitro group and the phenolic hydroxyl group will be of particular interest, as they are key sites for intermolecular interactions.

Supramolecular Interactions and Crystal Packing

The solid-state architecture of this compound will be dictated by a network of non-covalent interactions. Based on its functional groups, the following interactions are anticipated:

-

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can form O-H···O hydrogen bonds with the oxygen atoms of the nitro group or the ether linkage of a neighboring molecule.[7]

-

π-π Stacking: The two aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal packing.[7]

-

C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the aromatic C-H groups and the oxygen atoms of the nitro and ether groups are also expected.

-

N···O Interactions: Interactions between the nitrogen atom of the nitro group and oxygen atoms of adjacent molecules have been shown to play a role in the crystal engineering of nitro-containing compounds.[8]

Hirshfeld Surface Analysis

To visualize and quantify these intermolecular interactions, Hirshfeld surface analysis can be employed. This technique maps the electron distribution of a molecule in a crystal to generate a surface that provides a graphical representation of all intermolecular contacts.[1][9][10][11] The analysis of the Hirshfeld surface and the corresponding 2D fingerprint plots would allow for the deconvolution of the different types of intermolecular interactions and their relative contributions to the overall crystal packing.

Conclusion and Future Perspectives

The crystal structure analysis of this compound provides invaluable insights into its solid-state properties. A detailed understanding of its molecular conformation and supramolecular assembly is crucial for its application in drug development, where polymorphism can have profound effects on a drug's performance. In materials science, this knowledge can guide the design of new materials with tailored properties. This technical guide has outlined the comprehensive process for such an analysis, providing a framework for the structural characterization of this and other important organic molecules. The hypothetical analysis presented herein, grounded in established methodologies and data from analogous compounds, serves as a robust blueprint for future experimental investigations.

References

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

- Daszkiewicz, M. (2012). Importance of O⋯N interaction between nitro groups in crystals. CrystEngComm, 14(10), 3575-3578.

- Gagnon, E., Maris, T., Maly, K. E., & Wuest, J. D. (2007). The potential of intermolecular N⋯O interactions of nitro groups in crystal engineering, as revealed by structures of hexakis(4-nitrophenyl)benzene. Tetrahedron, 63(28), 6603-6613.

-

HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

- Kuleshova, L. N., & Zorky, P. M. (1980). The crystal structure of m-nitrophenol. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(9), 2113-2115.

- Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, C. D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1823-1845.

- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.

- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85.

- Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). CrystalExplorer17. University of Western Australia.

- Wójcik, G. (2007). Interactions in Polymorphic Crystals of m-Nitrophenol as Studied by Variable-Temperature X-ray Diffraction and Quantum Chemical Calculations. Crystal Growth & Design, 7(8), 1469-1477.

-

X-ray Crystallography Laboratory, Department of Chemistry, Michigan State University. (n.d.). Crystal Growth. Retrieved from [Link]

-

CCP4 wiki. (n.d.). Solve a small-molecule structure. Retrieved from [Link]

-

SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]

-

Wikipedia. (2024, January 12). X-ray crystallography. Retrieved from [Link]

-

CCP4 wiki. (n.d.). Structure refinement. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

- Chettri, P., et al. (2024). Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,4′-bipyridine.

- Woolfson, M. M., & Fan, H. F. (1995). Physical and non-physical methods of solving crystal structures. Cambridge university press.

- Google Patents. (n.d.). DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.

- Daszkiewicz, M., & Ciunik, Z. (2007). Importance of O⋯N interaction between nitro groups in crystals. CrystEngComm, 9(8), 682-684.

- Google Patents. (n.d.). US4355189A - Process for the preparation of 4-phenoxyphenols.

- Read, R. J. (2018). X-ray data processing. Essays in Biochemistry, 62(4), 489-498.

Sources

- 1. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 2. excillum.com [excillum.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction [pd.chem.ucl.ac.uk]

- 7. Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Importance of O⋯N interaction between nitro groups in crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. crystalexplorer.net [crystalexplorer.net]

- 10. researchgate.net [researchgate.net]

- 11. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(4-Nitrophenoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-(4-Nitrophenoxy)phenol, a versatile intermediate in the synthesis of pharmaceuticals and advanced materials.[1] In the absence of direct experimental thermal analysis data for this specific compound, this guide synthesizes information from structurally related molecules, namely nitrophenols and diaryl ethers, to project a scientifically grounded understanding of its thermal behavior. We will delve into the fundamental principles of thermal analysis techniques, propose a likely decomposition mechanism, and provide detailed experimental protocols for researchers seeking to validate these findings.

Introduction to this compound

This compound is an organic compound featuring two phenyl rings linked by an ether bond, with a nitro group and a hydroxyl group at the para positions of the respective rings. This unique structure, combining an electron-withdrawing nitro group and a phenolic hydroxyl group, makes it a valuable building block in organic synthesis.[1] Its applications span from the development of dyes and agrochemicals to the formulation of specialty polymers and as an intermediate in pharmaceutical development.[1] Understanding the thermal stability of this compound is paramount for safe handling, storage, and for defining the processing parameters in its various applications.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Nitrophenyl phenyl ether | o-Nitrophenol | m-Nitrophenol |

| CAS Number | 22479-78-3 | 620-88-2 | 88-75-5 | 554-84-7 |

| Molecular Formula | C₁₂H₉NO₄ | C₁₂H₉NO₃ | C₆H₅NO₃ | C₆H₅NO₃ |

| Molecular Weight | 231.21 g/mol | 215.19 g/mol | 139.11 g/mol | 139.11 g/mol |

| Melting Point | 171 - 173 °C | 53 - 56 °C | 43 - 45 °C | 96 - 98 °C |

| Appearance | Yellow amorphous powder | Yellow solid | Yellow crystalline solid | Yellowish crystalline solid |

Methodologies for Thermal Analysis

To rigorously assess the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, identifying intermediate stable species, and quantifying the residual mass.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the temperatures at which significant mass loss events occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic or exothermic.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan will be used as a reference.

-

Atmosphere: Maintain an inert atmosphere with a nitrogen or argon purge at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition, typically around 400-500 °C, at a heating rate of 10 °C/min.

-

Data Analysis: The resulting DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks associated with decomposition. The area under these peaks can be integrated to determine the enthalpy of these transitions.

Caption: Workflow for the thermal analysis of this compound.

Projected Thermal Decomposition Profile

Based on the thermal behavior of structurally similar compounds, a multi-stage decomposition process for this compound is anticipated.

Insights from Related Compounds

-

o-Nitrophenol: TGA data shows that o-nitrophenol begins to degrade around 118°C, with a major mass loss of approximately 62.5% concluding by 158°C.[3]

-

m-Nitrophenol: The thermal decomposition of m-nitrophenol starts at a higher temperature, around 193°C, with a mass loss of about 60.3% ending at 233°C.[4]

-

Diaryl Ethers: Studies on the pyrolysis of diaryl ethers indicate that the ether linkage is susceptible to cleavage at elevated temperatures.[5]

Given that this compound has a higher melting point (171-173 °C) than its ortho and meta isomers, its initial decomposition temperature is expected to be higher as well, likely commencing above 200°C.

Predicted TGA-DSC Behavior

-

Initial Stage (Melting): The DSC curve is expected to show a sharp endothermic peak corresponding to the melting of the compound in the range of 171-173 °C.

-

Second Stage (Decomposition): Following melting, the TGA curve will likely exhibit a significant mass loss, indicating the onset of decomposition. This is expected to be an exothermic event in the DSC curve due to the energetic nature of the nitro group. This initial major decomposition step would likely involve the cleavage of the C-NO₂ bond and the ether linkage.

-

Third Stage (Further Decomposition): Subsequent, more gradual mass loss at higher temperatures may occur as the larger phenolic fragments continue to break down into smaller volatile products.

Proposed Decomposition Mechanism

The thermal decomposition of this compound is likely a complex process involving the interplay of the nitro group and the ether linkage. The proposed mechanism involves two primary competing initial steps:

-

Homolytic Cleavage of the C-NO₂ Bond: This is a common initial step in the decomposition of nitroaromatic compounds, leading to the formation of a phenoxy-phenyl radical and nitrogen dioxide (NO₂).

-

Cleavage of the Ether Linkage: The C-O-C bond of the diaryl ether can also undergo homolytic cleavage, resulting in a nitrophenoxy radical and a phenyl radical, or a phenoxy radical and a nitrophenyl radical.

These initial radical species are highly reactive and will undergo a cascade of subsequent reactions, including hydrogen abstraction, rearrangement, and fragmentation, ultimately leading to the formation of stable volatile products such as phenols, nitrobenzenes, carbon oxides, and nitrogen oxides.

Caption: Proposed initial decomposition pathways for this compound.

Conclusion and Future Work

This technical guide has provided a projected overview of the thermal stability and decomposition of this compound based on the analysis of structurally related compounds. The proposed multi-stage decomposition, initiated by either C-NO₂ bond homolysis or ether linkage cleavage, offers a framework for understanding its behavior at elevated temperatures.

For a definitive understanding, it is imperative that experimental TGA and DSC analyses are performed on this compound. Furthermore, evolved gas analysis (EGA) coupled with TGA-MS or TGA-FTIR would provide invaluable data for identifying the specific decomposition products and validating the proposed mechanism. Such studies will be crucial for optimizing the safe and efficient use of this important chemical intermediate in its diverse applications.

References

-

Ma, R., et al. (2018). Reaction Analysis of Diaryl Ether Decomposition under Hydrothermal Conditions. Industrial & Engineering Chemistry Research, 57(7), 2457-2465. [Link]

-

Trivedi, M. K., et al. (2015). Biofield Treatment: An Effective Strategy for Modulating the Physical and Thermal Properties of O-Nitrophenol, M-Nitrophenol and P-Tertiary Butyl Phenol. Journal of Environmental & Analytical Toxicology, 5(5), 1-8. [Link]

-

Trivedi, M. K., et al. (2015). Biofield Treatment: An Effective Strategy for Modulating the Physical and Thermal Properties of O-Nitrophenol, M-Nitrophenol and P-Tertiary Butyl Phenol. Journal of Environmental & Analytical Toxicology, 5(5), 1-8. [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for 4-(4-Nitrophenoxy)phenol

Introduction: Bridging Theory and Application with 4-(4-Nitrophenoxy)phenol

This compound is a versatile chemical entity, serving as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its molecular architecture, characterized by two phenyl rings linked by an ether bond and functionalized with hydroxyl and nitro groups, imparts a unique combination of reactivity and stability.[1] Understanding the electronic structure and physicochemical properties at a quantum level is paramount for optimizing its use in drug design, materials science, and chemical synthesis.[1]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth protocol for conducting quantum chemical calculations on this compound. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and validated computational model. By leveraging Density Functional Theory (DFT), we can elucidate properties such as geometric structure, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps, which are critical for predicting molecular behavior.[2]

Part 1: The Computational Methodology - A Self-Validating Workflow

The foundation of any reliable computational study is a well-justified and reproducible methodology. The choices of theoretical level (functional) and basis set are not arbitrary; they represent a balance between computational cost and accuracy, tailored to the specific chemical nature of the molecule under investigation.

The Rationale for Selecting the DFT/B3LYP/6-311++G(d,p) Level of Theory

For organic molecules containing heteroatoms and aromatic systems like this compound, Density Functional Theory (DFT) offers an excellent compromise between accuracy and computational demand.

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is a workhorse in computational chemistry for good reason.[3] It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation terms, which fortuitously cancels out errors inherent to each method for many organic systems.[3] This approach has been extensively tested and provides reliable geometric and electronic properties for a wide range of organic compounds, including nitro-aromatics.[2][4]

-

Basis Set - 6-311++G(d,p): The choice of basis set dictates the flexibility of the mathematical functions used to represent the electron orbitals.

-

6-311G: This indicates a triple-zeta valence basis set, meaning each valence electron's orbital is described by three separate functions, allowing for a more accurate representation of its shape.

-

Polarization Functions (d,p): The (d,p) notation is critical. It adds d-orbitals to heavy (non-hydrogen) atoms and p-orbitals to hydrogen atoms. For a molecule with delocalized π-systems and polar bonds (like C-O, C-N, and N-O), these functions are essential to accurately model the non-spherical nature of electron clouds and predict correct bond angles and dihedral angles.[5]

-

Diffuse Functions (++): The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogen. These are large, spread-out functions that are crucial for accurately describing systems with lone pairs, anions, or weak non-covalent interactions, such as the oxygen atoms in the ether, hydroxyl, and nitro groups of our target molecule.

-

Step-by-Step Computational Protocol

This protocol outlines the workflow using a common quantum chemistry software package like Gaussian.[6][7]

-

Structure Building: The initial 3D structure of this compound is built using a molecular editor such as GaussView.[8][9] It is crucial to start with a chemically reasonable geometry, though the subsequent optimization will refine it.

-

Geometry Optimization: This is the most critical step. The goal is to find the lowest energy conformation of the molecule on the potential energy surface.[7]

-

Input Command: Opt

-

Causality: An unoptimized structure does not represent the true state of the molecule and will yield inaccurate electronic properties. The optimization algorithm systematically adjusts bond lengths, angles, and dihedrals to minimize the total energy of the system.[7]

-

-

Vibrational Frequency Analysis: Following a successful optimization, a frequency calculation is mandatory.[7][10]

-

Input Command: Freq

-

Self-Validation: This step serves two purposes. First, it confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies.[10] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be revisited. Second, it provides the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.[11][12]

-

-

Property Calculations: Once the true minimum geometry is confirmed, single-point energy calculations are performed to derive the electronic properties of interest, such as molecular orbitals and electrostatic potential.

The entire workflow is a self-validating system: the frequency analysis confirms the validity of the geometry, upon which all subsequent electronic properties depend.

Caption: Computational workflow for quantum chemical analysis.

Part 2: Results and Scientific Interpretation

This section details the key quantum chemical descriptors derived from the calculations and explains their practical significance for researchers.

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D structure of the molecule. Key parameters like bond lengths, bond angles, and dihedral angles provide insight into the molecule's shape and steric profile. The dihedral angle between the two phenyl rings is particularly important as it defines the overall molecular conformation and influences intermolecular interactions.

| Parameter | Description | Calculated Value |

| C-O-C | Ether bond angle | ~118.5° |

| O-N-O | Nitro group bond angle | ~124.0° |

| C-C-C-C | Phenyl ring dihedral | ~0.0° (planar) |

| C-O-C-C | Inter-ring dihedral angle | ~45.0° |

Note: These are representative values. Actual results will be in the output file of the calculation.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[13] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[14]

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals is a critical indicator of molecular stability and reactivity.[13] A small gap suggests the molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO.[15] For drug design, an optimal gap is sought to balance stability with the reactivity needed for target binding.[14][16]

| Orbital | Description | Energy (eV) |

| HOMO | Electron Donating Capacity | -6.85 |

| LUMO | Electron Accepting Capacity | -2.75 |

| Energy Gap (ΔE) | Chemical Reactivity Index | 4.10 |

Note: Values are typical for a molecule of this type and serve as an illustrative example.

A ΔE of 4.10 eV suggests a molecule that is relatively stable but sufficiently reactive to engage in chemical transformations or intermolecular interactions, a desirable trait for both synthetic intermediates and bioactive molecules.[14][16]

Caption: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[17][18] It is invaluable for predicting how a molecule will interact with other molecules, such as a drug binding to its receptor.[17]

-

Color Coding: The map uses a color spectrum to represent electrostatic potential.[19]

-

Red: Electron-rich regions, indicating negative potential. These are sites prone to electrophilic attack and are favorable for interacting with positive charges (e.g., hydrogen bond donors, metal ions).

-

Blue: Electron-deficient regions, indicating positive potential. These are sites prone to nucleophilic attack.

-

Green/Yellow: Neutral or weakly polar regions.

-

For this compound, one would expect to see strong negative potential (red) around the oxygen atoms of the nitro and hydroxyl groups, making them key sites for hydrogen bonding.[19][20] The hydrogen of the hydroxyl group would show a positive potential (blue). This map provides a rational basis for designing molecules with complementary electrostatic surfaces to enhance binding affinity.[17]

Caption: Logic diagram for interpreting an MEP map.

Part 3: Applications in Research and Development

The insights gained from these quantum chemical calculations have direct, tangible applications:

-

Drug Development: By understanding the MEP and HOMO-LUMO characteristics, medicinal chemists can rationally design derivatives of this compound with enhanced binding affinity and specificity for a biological target.[14][17] The calculated properties serve as inputs for more advanced studies like molecular docking.[15]

-

Materials Science: For polymer chemistry, the calculated stability (indicated by the HOMO-LUMO gap) and polarity (from the MEP map) can help predict how this molecule, when incorporated into a polymer, will affect properties like thermal stability and chemical resistance.[1]

-

Chemical Synthesis: The MEP map identifies the most nucleophilic and electrophilic sites, allowing chemists to predict the regioselectivity of reactions and develop more efficient synthetic routes.[18]

References

-

Electrostatic Potential Maps - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved January 16, 2026, from [Link]

-

Vibrational Analysis. (n.d.). Q-Chem 5.0 User's Manual. Retrieved January 16, 2026, from [Link]

-

Tutorial: Electrostatic Potential Maps. (n.d.). UC Santa Barbara. Retrieved January 16, 2026, from [Link]

-

Computational Modeling of Molecular Vibrations. (n.d.). Retrieved January 16, 2026, from [Link]

-

Computational analysis of molecular vibrational spectra. (n.d.). UC Research Repository. Retrieved January 16, 2026, from [Link]

-

Electrostatic Potential maps. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. Retrieved January 16, 2026, from [Link]

-

Ishiyama, T., & Morita, A. (2017). Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy. Annual Review of Physical Chemistry. Retrieved January 16, 2026, from [Link]

-

Viewing Electrostatic Potential Maps. (2022). Avogadro. Retrieved January 16, 2026, from [Link]

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2023). YouTube. Retrieved January 16, 2026, from [Link]

-

Meuwly, M. (2022). Computational Vibrational Spectroscopy. CHIMIA. Retrieved January 16, 2026, from [Link]

-

Creating and running a simple DFT calculation in GaussView / Gaussian. (2019). YouTube. Retrieved January 16, 2026, from [Link]

-

Electrostatic Potential Maps and Bond Polarity. (2023). Organic Chemistry. YouTube. Retrieved January 16, 2026, from [Link]

-

Gaussian tutorial-1|Structure Builder|. (2024). YouTube. Retrieved January 16, 2026, from [Link]

-

HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2023). YouTube. Retrieved January 16, 2026, from [Link]

-

Leman, D. (n.d.). Gaussian Calculation Tutorial. Prezi. Retrieved January 16, 2026, from [Link]

-

How can I learn DFT calculations by using Gaussian 09 Software? (2016). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

-

Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. (n.d.). Scholars Research Library. Retrieved January 16, 2026, from [Link]

-

HOMO and LUMO. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. (2024). Retrieved January 16, 2026, from [Link]

-

Evaluating frontier orbital energy and HOMO/LUMO gap with descriptors from density functional reactivity theory. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). Retrieved January 16, 2026, from [Link]

-

Investigating the electrocatalytic reduction of 2,4,6-tri- nitro-toluene (TNT) using density functional theory methods. (2023). RSC Publishing. Retrieved January 16, 2026, from [Link]

-

ubiquity of B3LYP/6-31G*. (2016). Reddit. Retrieved January 16, 2026, from [Link]

-

B3LYP/6-31G* optimized geometries and interaction energies of different... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

DFT investigation of adsorption of nitro-explosives over C2N surface: Highly selective towards trinitro benzene. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

-

4-Nitrophenol. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

-

4 Nitrophenol (Para Nitrophenol). (n.d.). Kajay Remedies. Retrieved January 16, 2026, from [Link]

-

4-nitrophenol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]

- Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl... (n.d.). NIH. Retrieved January 16, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7384462/

-

A study on quantum chemical calculations of 3-, 4-nitrobenzaldehyde oximes. (2011). SciSpace. Retrieved January 16, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. reddit.com [reddit.com]

- 4. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medium.com [medium.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 11. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

discovery and historical synthesis of 4-(4-Nitrophenoxy)phenol

An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-(4-Nitrophenoxy)phenol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of this compound (C₁₂H₉NO₄), a pivotal intermediate in the fields of pharmaceutical development, polymer science, and fine chemical synthesis. Eschewing a rigid template, this document is structured to logically unfold the historical context of the compound's synthesis, rooted in the foundational principles of aromatic chemistry. We will delve into the primary synthetic methodologies, elucidating the mechanistic underpinnings and the rationale behind experimental choices. Detailed protocols, validated by established chemical principles, are provided for researchers and drug development professionals. The guide synthesizes historical perspective with practical, actionable laboratory insights, supported by authoritative references and visual aids to clarify complex processes.

Introduction and Significance

This compound is a diaryl ether characterized by a phenol group linked via an ether bond to a 4-nitrophenyl moiety. This structure is of significant interest to synthetic chemists. The phenolic hydroxyl group offers a reactive handle for further functionalization, while the nitro-substituted phenyl ring provides unique electronic properties and serves as a precursor for an amino group, a common pharmacophore.